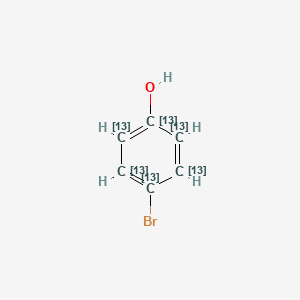

4-Bromophenol-1,2,3,4,5,6-13C6

Description

Contextualization of Stable Isotope Tracers in Advanced Chemical and Biochemical Investigations

Stable isotope tracers are non-radioactive isotopes that serve as markers in scientific studies. creative-proteomics.com Their use is a powerful technique for tracking the passage of atoms through chemical reactions, metabolic pathways, or entire ecosystems. wikipedia.org Unlike radioactive isotopes, stable isotopes are safe for use in a wider range of applications, including human studies, and can be used repeatedly in the same subject. wikipedia.orgnih.gov

The fundamental principle behind their use is that the chemical and biological properties of a labeled compound are nearly identical to its unlabeled counterpart. creative-proteomics.com However, the difference in mass allows for their detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me

In fields like metabolomics, stable isotope tracing provides unparalleled insights into the metabolic wiring of cells. nih.gov Researchers can follow a labeled substrate through various biochemical reactions to understand metabolic pathways, determine biomarkers for diseases like cancer and diabetes, and assess the effects of drugs. nih.govisotope.com This approach is crucial for understanding the impact of genetic or environmental changes on metabolism. nih.gov For instance, by supplying cells with a ¹³C-labeled nutrient like glucose, scientists can trace how carbon atoms are incorporated into various metabolites, revealing the activity of different metabolic pathways. nih.gov

Rationale for Uniform ¹³C₆ Isotopic Enrichment of 4-Bromophenol (B116583) for Research Applications

The uniform labeling of 4-bromophenol with six ¹³C atoms (¹³C₆) offers distinct advantages for research. A primary application of 4-Bromophenol-1,2,3,4,5,6-13C6 is as an internal standard in quantitative analysis, particularly in environmental and biological monitoring. Because its chemical behavior is virtually identical to the unlabeled 4-bromophenol, it can be added to a sample at a known concentration at the beginning of the analytical process. By comparing the signal of the labeled standard to the unlabeled analyte in the final measurement, typically with mass spectrometry, any loss of the target compound during sample preparation and analysis can be accurately corrected for.

In mass spectrometry, the ¹³C₆-labeled compound will have a molecular weight that is six mass units greater than the unlabeled compound. wikipedia.org This distinct mass difference allows for clear separation of the analyte signal from potential background interferences, a common challenge in complex samples. nih.gov This improved signal-to-noise ratio enhances the accuracy and sensitivity of detection.

Furthermore, the known number of carbon atoms in the labeled molecule significantly aids in the determination of molecular formulas during the identification of unknown metabolites or degradation products. nih.gov This is particularly valuable in metabolomics and environmental fate studies where the transformation of the parent compound is being investigated.

Historical Development of Aromatic Isotope Labeling Techniques in Academic Inquiry

The concept of using isotopic tracers dates back to the early 20th century. The initial development of mass spectrographs and spectrometers by pioneers like J.J. Thomson and F.W. Aston laid the groundwork for distinguishing isotopes. nih.gov However, it was Rudolph Schoenheimer in the 1930s who championed the use of stable isotopes, particularly deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), to study the dynamic state of body constituents, fundamentally changing our understanding of metabolism. nih.govresearchgate.net

Initially, the use of stable isotopes was somewhat eclipsed by the advent of radioactive tracers like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) following World War II, due to the ease of their detection at the time. nih.govresearchgate.net However, the safety concerns associated with radioisotopes, especially in human studies, and the inability to use them for elements like nitrogen and oxygen, ensured the continued relevance of stable isotopes. nih.govnih.gov

The development of more sophisticated analytical instrumentation, especially in mass spectrometry and nuclear magnetic resonance (NMR), has dramatically expanded the application of stable isotopes. nih.gov High-resolution mass spectrometers now allow for precise measurement of isotope incorporation in complex molecules, making techniques like stable isotope labeling by amino acids in cell culture (SILAC) and ¹³C-based metabolomics routine. wikipedia.orgacs.orgacs.org The synthesis of specifically labeled aromatic compounds, like 4-Bromophenol-¹³C₆, has become more accessible, providing researchers with powerful tools to investigate the mechanisms of chemical reactions and metabolic pathways involving these structures. fiveable.me

Overview of Research Paradigms and Objectives for 4-Bromophenol-1,2,3,4,5,6-¹³C₆

Research utilizing 4-Bromophenol-1,2,3,4,5,6-¹³C₆ primarily focuses on environmental science and toxicology. 4-bromophenol is a known environmental contaminant and a metabolite of other brominated compounds, such as bromobenzene. guidechem.comnih.govchemicalbook.com Understanding its fate and effects in the environment and in biological systems is of significant interest.

One major research objective is to accurately quantify the levels of 4-bromophenol in various environmental matrices like water and soil, and in biological samples such as urine. nih.govchemicalbook.com In these studies, 4-Bromophenol-¹³C₆ serves as an ideal internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). isotope.com

Another key research area is the study of its metabolism. By exposing organisms or cell cultures to unlabeled 4-bromophenol and using the ¹³C₆-labeled version as a tracer, scientists can identify and quantify its metabolic products. nih.gov For example, it is known that 4-bromophenol can be metabolized to 4-bromocatechol, a potentially toxic compound. guidechem.comnih.gov Using the labeled standard helps to elucidate the pathways and rates of these transformations, which is crucial for assessing the toxicity of the parent compound. nih.gov

The use of 4-Bromophenol-¹³C₆ also extends to studying the degradation of bromophenols in the environment, for instance, through microbial action or photochemical reactions. researchgate.net By tracking the disappearance of the labeled compound and the appearance of labeled degradation products, researchers can better understand how these pollutants are removed from the environment.

Chemical Properties

Below are the chemical properties for both 4-Bromophenol and its stable isotope-labeled counterpart.

Table 1: Properties of 4-Bromophenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrO | ketonepharma.comketonepharma.com |

| Molecular Weight | 173.01 g/mol | ketonepharma.comketonepharma.com |

| CAS Number | 106-41-2 | ketonepharma.comketonepharma.com |

| Appearance | White to off-white crystalline solid | ketonepharma.comketonepharma.com |

| Melting Point | 61-67 °C | ketonepharma.comsigmaaldrich.com |

| Boiling Point | 235-238 °C | ketonepharma.comsigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform | ketonepharma.comketonepharma.com |

Table 2: Properties of 4-Bromophenol-1,2,3,4,5,6-¹³C₆

| Property | Value | Source |

|---|---|---|

| Molecular Formula | [¹³C]₆H₅BrO | isotope.comcymitquimica.com |

| Molecular Weight | 178.96 g/mol | isotope.comcymitquimica.com |

| Labeled CAS Number | 1323940-38-0 | isotope.com |

| Unlabeled CAS Number | 106-41-2 | isotope.comlgcstandards.com |

| Chemical Purity | >95% (GC), 98% | isotope.comadvatechgroup.com |

| Isotopic Purity | 99% | isotope.com |

Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO |

|---|---|

Molecular Weight |

178.96 g/mol |

IUPAC Name |

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

GZFGOTFRPZRKDS-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1O)Br |

Canonical SMILES |

C1=CC(=CC=C1O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenol 1,2,3,4,5,6 13c6 and Analogous 13c Labeled Phenols

Strategies for Regioselective and Uniform Carbon-13 Isotopic Incorporation into Aromatic Systems

The introduction of carbon-13 isotopes into an aromatic ring can be accomplished through various methods, each with its own advantages and limitations. The choice of strategy often depends on the desired labeling pattern (regioselective vs. uniform) and the complexity of the target molecule.

One prominent strategy for uniform labeling involves starting with a commercially available, fully ¹³C-labeled precursor, such as [U-ring-¹³C]-phenol or [U-¹³C]bromobenzene. nih.govresearchgate.net This approach ensures that all carbon atoms in the aromatic ring are ¹³C, providing a uniformly labeled final product. Subsequent chemical modifications can then be performed on this labeled core to introduce other functional groups. For instance, uniformly ring-labeled phenolic compounds like p-coumaric acid, ferulic acid, and caffeic acid have been synthesized from [U-ring-¹³C]-phenol through reactions like selective ortho-hydroxylation, Friedel-Crafts alkylation, and Knoevenagel condensation. nih.gov

For regioselective labeling, where only specific carbon atoms in the ring are enriched with ¹³C, more intricate synthetic pathways are required. A novel approach involves a formal [5+1] cyclization to construct the phenol (B47542) ring, allowing for the specific placement of a ¹³C atom at the ipso position. chemrxiv.orguchicago.educhemrxiv.org This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, upon lithium-halogen exchange and reaction with a ¹³C-labeled carbonate ester, cyclizes to form the 1-¹³C labeled phenol. chemrxiv.orguchicago.edu This strategy is particularly valuable for preparing phenols with a single ¹³C label, which can be useful as probes in hyperpolarized MRI. acs.org

Other strategies for regioselective functionalization of arenes include the use of directing groups to guide a catalyst to a specific C-H bond for activation and subsequent isotopic exchange. nih.gov While often used for deuterium (B1214612) labeling, these principles can be adapted for carbon isotope incorporation. nih.govnih.gov The regioselectivity of such reactions can often be predicted based on the acidity of the C-H bonds, with electron-withdrawing groups and metal coordination influencing reactivity. researchgate.net

Synthesis of ¹³C₆-Phenol Precursors and Intermediates

The synthesis of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ typically starts from a uniformly labeled benzene (B151609) derivative. A common and effective precursor is [¹³C₆]-phenol. nih.gov

Catalytic Deuteration and Isotopic Enrichment Processes for Phenol Derivatives

While the focus is on ¹³C labeling, catalytic deuteration is a relevant and often-studied isotopic enrichment process for phenols that shares methodological principles. researchgate.net Palladium-catalyzed C-H activation has emerged as a powerful tool for deuterium incorporation into arenes using D₂O as the deuterium source. nih.govacs.org This process often utilizes specific ligands to achieve high degrees of deuteration and can tolerate a wide range of functional groups. nih.gov Heterogeneous catalysts have also been developed for deuterium incorporation in phenols using deuterium oxide. researchgate.net These methods highlight the advanced catalytic systems available for isotopic labeling of aromatic rings.

Multi-step Reaction Pathways for Derivatization to 4-Bromophenol-1,2,3,4,5,6-¹³C₆

Starting from [¹³C₆]-phenol, the synthesis of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ involves a direct bromination step. The reaction of phenol with bromine is a well-established electrophilic aromatic substitution. To favor the formation of the para-substituted product, the reaction conditions must be carefully controlled. A common method involves the reaction of phenol with bromine in a suitable solvent, such as carbon disulfide or chloroform, at low temperatures. orgsyn.orggoogle.com

A typical procedure would involve dissolving [¹³C₆]-phenol in a solvent and then slowly adding a solution of bromine, while maintaining a low reaction temperature (e.g., below 5°C) to control the regioselectivity and minimize the formation of di- and tri-brominated byproducts. orgsyn.orggoogle.com Following the reaction, the solvent is removed, and the product is purified, typically by distillation under reduced pressure. orgsyn.org

Purification and Analytical Validation of Isotopic Purity

The purification and rigorous analytical validation of the final product are critical steps to ensure the quality and reliability of the isotopically labeled compound for its intended applications. moravek.com

Techniques for Assessing Isotopic Enrichment (>99% ¹³C)

Several analytical techniques are employed to confirm the high isotopic enrichment of the synthesized 4-Bromophenol-1,2,3,4,5,6-¹³C₆.

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. wikipedia.org High-resolution mass spectrometry (HRMS) can precisely measure the mass of the labeled compound, allowing for the calculation of the number of ¹³C atoms incorporated. researchgate.net Isotope Ratio Mass Spectrometry (IRMS) is another specialized MS technique used to determine the ratio of ¹³C to ¹²C with high precision. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is invaluable for confirming the presence and position of the ¹³C labels. wikipedia.org For uniformly labeled compounds, the ¹³C spectrum will show signals for all carbon atoms. Quantitative ¹³C NMR can be used to measure the isotopic enrichment, often exceeding 97-99%. chemrxiv.orguchicago.edu Specialized NMR pulse sequences, like isotope-edited total correlation spectroscopy (ITOCSY), can separate signals from ¹²C- and ¹³C-containing molecules, providing a reliable quantitative tool for measuring ¹³C enrichment in complex mixtures. acs.orgacs.org

The following table summarizes the key analytical techniques and their role in assessing isotopic enrichment.

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, confirming the incorporation of ¹³C atoms and allowing for the calculation of isotopic enrichment. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition and isotopic distribution. researchgate.net |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the precise ratio of ¹³C to ¹²C, offering a highly sensitive method for quantifying isotopic enrichment. wikipedia.org |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the presence of ¹³C at specific positions within the molecule and can be used for quantitative assessment of enrichment. chemrxiv.orguchicago.edu |

| Isotope-Edited Total Correlation Spectroscopy (ITOCSY) | A specialized 2D NMR technique that separates signals from labeled and unlabeled molecules for accurate quantification of ¹³C enrichment in complex mixtures. acs.orgacs.org |

Confirmation of Positional Specificity of ¹³C Labeling

For uniformly labeled compounds like 4-Bromophenol-1,2,3,4,5,6-¹³C₆, the primary concern is ensuring complete labeling of the aromatic ring. ¹³C NMR spectroscopy is the definitive method for this confirmation. The spectrum should show signals corresponding to all six carbons of the aromatic ring, and the absence of significant signals at the chemical shifts expected for the corresponding ¹²C carbons would confirm the high level of uniform labeling. nih.gov In cases of regioselective labeling, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the position of the ¹³C label by correlating it with the corresponding protons in the molecule.

Advanced Analytical Applications of 4 Bromophenol 1,2,3,4,5,6 13c6 in Environmental and Biological Studies

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. Because the labeled standard (in this case, 4-Bromophenol-1,2,3,4,5,6-13C6) is chemically identical to the native analyte (4-bromophenol), it behaves similarly during sample extraction, cleanup, and analysis. This co-behavior allows for the correction of analyte losses during sample preparation and compensates for matrix-induced signal variations during mass spectrometric detection.

Quantitative Analysis of 4-Bromophenol (B116583) and Related Congeners in Complex Matrices

The quantification of 4-bromophenol and its congeners, which are considered ubiquitous emerging halogenated pollutants, is essential for understanding their environmental fate and potential toxicity. nih.gov The use of this compound in IDMS methods enables the accurate measurement of these compounds in challenging matrices such as sediment, water, and biological tissues. These matrices often contain a multitude of interfering substances that can complicate analysis.

Research has demonstrated the successful application of IDMS for the determination of various phenolic compounds in complex samples. For instance, methods have been developed for the analysis of bisphenol A, 4-octylphenol, and 4-nonylphenol (B119669) in vegetable oils, achieving low limits of detection and good recoveries. nih.gov Similarly, IDMS has been employed to quantify phenolic xenoestrogens in indoor air, highlighting the versatility of this approach for diverse environmental media. nih.gov The principle of using a 13C-labeled internal standard, like this compound, is directly transferable to the analysis of bromophenols in these types of complex mixtures.

Application as a Stable Isotope Internal Standard for Enhanced Accuracy and Precision

The primary role of this compound in analytical methods is to serve as an internal standard. isotope.com Its use significantly enhances the accuracy and precision of quantitative results by correcting for variations in sample preparation and instrumental analysis. nih.gov Because the mass spectrometer can distinguish between the native analyte and the 13C-labeled standard based on their mass difference, the ratio of their signals can be used to calculate the concentration of the native analyte with high reliability.

Studies comparing different types of stable isotope-labeled standards have consistently shown that 13C-labeled standards are superior to their deuterated (2H-labeled) counterparts. nih.govresearchgate.net 13C-labeled standards, such as this compound, tend to co-elute perfectly with the native analyte during chromatographic separation, which is a key factor in providing the most effective compensation for matrix effects. nih.govresearchgate.net This co-elution ensures that both the analyte and the internal standard experience the same ionization conditions in the mass spectrometer's source at the same time. In contrast, deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the native analyte, which can lead to less accurate correction. nih.gov

Table 1: Comparison of Internal Standard Types for Mass Spectrometry

| Feature | 13C-Labeled Internal Standard | Deuterium (B1214612) (2H)-Labeled Internal Standard |

|---|---|---|

| Chromatographic Behavior | Typically co-elutes with the native analyte. nih.govresearchgate.net | May exhibit slight retention time shifts relative to the native analyte. nih.gov |

| Matrix Effect Compensation | Considered superior for compensating for ion suppression or enhancement. nih.govresearchgate.net | Generally effective, but can be less precise if chromatographic separation occurs. |

| Mass Difference | Provides a clear mass shift from the native analyte. | Provides a clear mass shift, but the number of deuterium atoms can affect fragmentation. nih.gov |

| Availability | May be less common and more expensive to synthesize. | More commonly available for a wider range of compounds. |

Matrix Effects and Interferences in Isotope-Labeled Quantification

A significant challenge in trace analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. fastercapital.comnih.gov This can result in inaccurate quantification.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. nih.gov Since the internal standard and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant signal suppression or enhancement. nih.govdaneshyari.com

While IDMS is highly effective, severe matrix effects can still pose a challenge. In such cases, additional sample preparation steps or dilution of the sample extract may be necessary. fastercapital.comnih.govsigmaaldrich.com Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. nih.gov However, the power of IDMS lies in its ability to often provide accurate results even without extensive sample cleanup, as demonstrated in the analysis of mycotoxins in complex food matrices where apparent recoveries of 29-37% were corrected to 95-99% using a 13C-labeled internal standard. nih.gov

Chromatographic Separation Techniques Coupled with Mass Spectrometry

To analyze 4-bromophenol and its derivatives, mass spectrometry is typically coupled with a chromatographic separation technique, most commonly gas chromatography (GC) or liquid chromatography (LC). The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Bromophenol Derivatives

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. Phenols, including 4-bromophenol, can be analyzed by GC-MS, but their polar nature often leads to poor chromatographic peak shape and interactions with the GC system. To overcome these issues, a derivatization step is frequently employed to convert the polar hydroxyl group into a less polar, more volatile derivative. nih.govresearchgate.net

Common derivatization techniques for bromophenols include acetylation and silylation. nih.gov For example, converting bromophenols to their corresponding acetates improves their volatility and chromatographic behavior, resulting in better sensitivity and resolution. researchgate.net An isotope dilution GC-MS method using this compound would involve adding the standard to the sample prior to extraction and derivatization. Both the native and labeled bromophenols would be derivatized and then analyzed by GC-MS, providing accurate quantification.

Table 2: GC-MS Method Parameters for Bromophenol Analysis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Derivatization Reagent | Acetic anhydride (B1165640) or silylation reagents (e.g., BSTFA) nih.gov | To increase volatility and improve peak shape by converting the polar -OH group. |

| Column | Non-polar or mid-polarity capillary column (e.g., DB-5ms) | To separate the bromophenol derivatives based on their boiling points and polarity. |

| Injection Mode | Splitless or Pulsed Splitless | To maximize the transfer of analytes to the column for trace-level detection. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces characteristic fragmentation patterns. |

| MS Detection Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Non-Volatile Conjugates

In biological systems, 4-bromophenol can be metabolized into non-volatile conjugates, such as glucuronides and sulfates. These conjugated forms are not amenable to GC-MS analysis without complex hydrolysis and derivatization steps. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the direct analysis of these polar and non-volatile compounds. researchgate.net

LC-MS/MS methods, often employing an electrospray ionization (ESI) source, can directly analyze aqueous extracts containing bromophenol conjugates. The use of this compound as an internal standard is crucial in these analyses to compensate for matrix effects, which are particularly prevalent in ESI. nih.gov The high selectivity of tandem mass spectrometry (MS/MS), where a specific precursor ion is selected and fragmented to produce characteristic product ions, allows for reliable detection and quantification even in highly complex biological matrices like urine or plasma. researchgate.net The development of LC-MS/MS methods has enabled the sensitive detection of various bromophenols in real water samples at ng/L levels. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis and Metabolite Identification

High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity for the detection and quantification of trace-level compounds in complex matrices. When coupled with a ¹³C-labeled internal standard like 4-Bromophenol-1,2,3,4,5,6-¹³C₆, the accuracy and reliability of these measurements are significantly enhanced.

In environmental monitoring, 4-bromophenol is a known degradation product of brominated flame retardants and a potential pollutant in its own right. Its detection at trace levels (ng/L) in water samples is critical for assessing environmental quality. nih.gov The use of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ as an internal standard in liquid chromatography-HRMS (LC-HRMS) methods allows for precise quantification by correcting for losses during sample preparation and potential ion suppression or enhancement in the mass spectrometer source. researchgate.netresearchgate.netchiron.no The distinct mass difference between the analyte and the internal standard, due to the six ¹³C atoms, ensures no isotopic overlap and allows for clear differentiation in the mass spectrum.

In biological studies, 4-bromophenol is a known metabolite of various brominated compounds in organisms ranging from marine life to humans. nih.gov Identifying and quantifying these metabolites is essential for understanding the toxicokinetics and potential health effects of the parent compounds. The use of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ as a tracer in metabolic studies, followed by HRMS analysis, can elucidate metabolic pathways. chemrxiv.org By introducing the labeled compound, researchers can track its conversion to various metabolites, differentiating them from endogenous compounds.

Table 1: Application of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ in HRMS Analysis

| Application Area | Analytical Technique | Role of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ | Expected Outcome |

| Environmental Monitoring | LC-HRMS | Internal Standard | Accurate quantification of 4-bromophenol in water and soil samples at trace levels. |

| Biological Monitoring | LC-HRMS/MS | Internal Standard | Precise measurement of 4-bromophenol in biological fluids (e.g., urine, plasma). |

| Metabolism Studies | HRMS | Isotopic Tracer | Identification and quantification of metabolites derived from 4-bromophenol. |

Spectroscopic Characterization Leveraging Carbon-13 Isotopic Labeling

The incorporation of six ¹³C atoms into the aromatic ring of 4-bromophenol provides a powerful tool for various spectroscopic techniques, enabling detailed structural and interactional studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. sigmaaldrich.comcore.ac.ukutoronto.ca While ¹H NMR provides information about the protons in a molecule, ¹³C NMR directly probes the carbon skeleton. The presence of ¹³C at natural abundance (about 1.1%) can make ¹³C NMR experiments time-consuming. However, with 4-Bromophenol-1,2,3,4,5,6-¹³C₆, the enrichment of ¹³C to nearly 100% dramatically enhances the sensitivity of ¹³C NMR experiments. sigmaaldrich.comnih.gov

This enhanced sensitivity allows for more rapid acquisition of ¹³C spectra and facilitates the use of advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to unambiguously assign all carbon and proton signals. Furthermore, the analysis of ¹³C-¹³C and ¹³C-¹H coupling constants, which are more readily measured in the labeled compound, can provide valuable insights into the molecule's conformational preferences and electronic structure. While specific conformational analysis studies on 4-Bromophenol-1,2,3,4,5,6-¹³C₆ are not widely published, the principles of using isotopically labeled compounds for such analyses are well-established. nih.gov

Table 2: Expected ¹³C NMR Data for 4-Bromophenol-1,2,3,4,5,6-¹³C₆ (Note: Chemical shifts are predicted based on data for unlabeled 4-bromophenol and general principles of ¹³C NMR. Actual values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (in ¹H-coupled spectrum) |

| C1-¹³C (bearing OH) | 155 | Singlet |

| C2-¹³C / C6-¹³C | 118 | Doublet |

| C3-¹³C / C5-¹³C | 133 | Doublet |

| C4-¹³C (bearing Br) | 115 | Singlet |

Mass Spectrometry Fragment Fingerprinting and Isotopic Signature Analysis

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern serves as a "fingerprint" that can be used for identification. nih.govnih.govrsc.org For 4-Bromophenol-1,2,3,4,5,6-¹³C₆, the fragmentation pattern will be shifted by 6 mass units compared to its unlabeled counterpart. This predictable shift is a key feature for its use as an internal standard.

The isotopic signature of 4-bromophenol is characterized by the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M and M+2 peak pattern in the mass spectrum. For 4-Bromophenol-1,2,3,4,5,6-¹³C₆, this isotopic signature will be preserved but shifted to a higher mass. The analysis of the fragmentation patterns of both the labeled and unlabeled compounds can provide insights into the stability of different parts of the molecule. For instance, common fragment ions for phenols include the loss of CO and CHO. nist.gov

Table 3: Predicted Major Mass Fragments for 4-Bromophenol and its ¹³C₆-labeled Analog (Based on typical fragmentation of phenols and the known mass of the isotopes)

| Fragment Ion | Unlabeled 4-Bromophenol (m/z) | 4-Bromophenol-1,2,3,4,5,6-¹³C₆ (m/z) |

| [M]⁺ | 172/174 | 178/180 |

| [M-CO]⁺ | 144/146 | 149/151 (from ¹³C¹²CO loss) |

| [M-CHO]⁺ | 143/145 | 148/150 (from ¹³C¹²HO loss) |

| [C₆H₅O]⁺ | 93 | 99 |

| [C₅H₅]⁺ | 65 | 70 |

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions and Bonding

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to bond strengths, molecular geometry, and intermolecular interactions. wikipedia.org Isotopic labeling is a powerful tool in vibrational spectroscopy because the vibrational frequency of a bond is dependent on the masses of the atoms involved. nih.govresearchgate.netoregonstate.edulibretexts.org

Mechanistic Investigations and Environmental Fate Studies Utilizing 4 Bromophenol 1,2,3,4,5,6 13c6 As a Tracer

Elucidation of Biotransformation Pathways in Non-Human Organisms and Environmental Systems

The use of 4-Bromophenol-¹³C₆ is instrumental in tracking the metabolic and degradation processes in organisms and their surrounding environments. This labeled compound provides an unambiguous signal, enabling scientists to follow its transformation through intricate biochemical and microbial pathways.

In controlled laboratory settings, 4-Bromophenol-¹³C₆ allows for precise metabolic tracing within cellular and enzymatic systems. By introducing the labeled compound to isolated cells or purified enzymes, researchers can monitor the formation of metabolites over time. Techniques such as mass spectrometry can then identify the ¹³C-labeled products, providing direct evidence of specific metabolic reactions. For instance, studies on in vitro systems can reveal whether hydroxylation, debromination, or conjugation reactions are the primary transformation routes. This approach has been effectively used to study the metabolism of other phenolic compounds, where ¹³C-Metabolic Flux Analysis (¹³C-MFA) has revealed how substances like phenol (B47542) can impact central carbon metabolism in organisms such as Escherichia coli. frontiersin.org

Understanding the role of microorganisms in the breakdown of 4-bromophenol (B116583) is crucial for assessing its environmental persistence. Introducing 4-Bromophenol-¹³C₆ into environmental samples like soil, water, or sediment allows for the tracking of its degradation by native microbial communities. As microbes metabolize the compound, the ¹³C label is incorporated into various transformation products and even microbial biomass. This enables the identification of specific degradation pathways, such as oxidative or reductive dehalogenation, and the microorganisms responsible. For example, studies on similar compounds like 4-chlorophenol (B41353) have shown that specific bacterial strains, such as Pseudomonas sp. and Stenotrophomonas maltophilia, can effectively degrade the compound in soil, a process that can be meticulously tracked using isotopically labeled analogues. nih.gov

Isotopic labeling with ¹³C is a definitive method for identifying the full spectrum of metabolites formed during biotransformation. Phase I reactions, which typically involve oxidation, reduction, or hydrolysis, and Phase II reactions, which involve conjugation with endogenous molecules, can be clearly delineated. When 4-Bromophenol-¹³C₆ is metabolized, the resulting products retain the ¹³C signature, making them readily distinguishable from the complex background matrix of biological and environmental samples. This allows for the unambiguous identification of metabolites such as hydroquinones, catechols (Phase I), and their subsequent glucuronide or sulfate (B86663) conjugates (Phase II). The use of stable isotope tracers is a powerful tool for estimating fluxes through metabolic pathways and is critical for accurate metabolic flux analysis (MFA). nih.gov

The substitution of ¹²C with ¹³C can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in isotopic mass. pharmacy180.com While the KIE for ¹³C is generally small (k¹²C/k¹³C ≈ 1.05), it can provide valuable insights into the rate-determining step of a reaction mechanism. pharmacy180.com If a significant KIE is observed during the biotransformation of 4-Bromophenol-¹³C₆, it suggests that the breaking of a carbon bond is involved in the slowest step of the process. This information is crucial for understanding the enzymatic mechanisms at a molecular level. pharmacy180.com The study of KIEs has been instrumental in understanding various enzymatic reactions, including those catalyzed by alcohol dehydrogenases and thymidylate synthase. mdpi.com

Environmental Transport and Distribution Dynamics

The use of 4-Bromophenol-¹³C₆ is also vital for understanding how 4-bromophenol moves and distributes within the environment. The distinct mass of the labeled compound allows for its detection and quantification in various environmental compartments, providing a clear picture of its transport and fate.

Bioaccumulation is the process where a substance builds up in an individual organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgtaylorfrancis.com By introducing 4-Bromophenol-¹³C₆ into a controlled ecosystem, such as an aquatic mesocosm, scientists can trace its uptake and transfer through different trophic levels. Samples from water, sediment, primary producers (e.g., algae), primary consumers (e.g., zooplankton), and secondary consumers (e.g., small fish) can be analyzed for the presence of the ¹³C label. This allows for the calculation of bioaccumulation factors (BAFs) and biomagnification factors (BMFs), providing a quantitative assessment of the compound's potential to concentrate in food webs. Persistent organic pollutants (POPs) are particularly known for their ability to bioaccumulate and biomagnify. cimi.orgresearchgate.net

| Organism/Matrix | Trophic Level | Bioaccumulation Finding |

| Phytoplankton | Primary Producer | Initial uptake from the environment. |

| Zooplankton | Primary Consumer | Accumulation from consuming phytoplankton. |

| Small Fish | Secondary Consumer | Further concentration from consuming zooplankton. |

| Piscivorous Fish | Tertiary Consumer | Potential for highest concentration in the food chain. |

Sorption and Desorption Behavior in Aquatic and Soil Environments

The environmental mobility of contaminants like 4-bromophenol is largely governed by its interaction with solid matrices such as soil and sediment. Sorption, the process of a substance adhering to a solid surface, and its reverse, desorption, dictate the concentration of the compound in the aqueous phase and thus its bioavailability and potential for transport.

Utilizing 4-Bromophenol-1,2,3,4,5,6-¹³C₆ is critical for accurately quantifying these processes. The ¹³C₆-label allows the tracer to be distinguished from any pre-existing, unlabeled 4-bromophenol in the environment. This is particularly important in contaminated sites where background levels of the compound may exist. Researchers can introduce the labeled compound into a soil-water or sediment-water slurry and, over time, measure its concentration in both the aqueous and solid phases using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Studies on similar phenolic compounds, such as 4-chlorophenol, have shown that adsorption kinetics often follow a pseudo-second-order model, indicating that the rate-limiting step may be chemical sorption. woodresearch.sknih.gov The equilibrium of this process is typically described by Langmuir or Freundlich isotherms, which provide insight into the adsorbent's capacity and the nature of the interaction. woodresearch.sk While specific data for 4-Bromophenol-1,2,3,4,5,6-¹³C₆ is not available, a hypothetical study could yield results similar to those for other halogenated phenols, illustrating the distribution between solid and aqueous phases under equilibrium conditions.

Photolytic and Hydrolytic Degradation Pathways

4-Bromophenol can be degraded in the environment through processes initiated by light (photolysis) or water (hydrolysis). Isotopic labeling is invaluable for tracing these degradation pathways. As the parent 4-Bromophenol-1,2,3,4,5,6-¹³C₆ molecule breaks down, the ¹³C-labeled core allows for the confident identification of subsequent intermediate and final products.

Photolytic degradation typically involves the absorption of UV light, leading to the cleavage of the carbon-bromine bond or the hydroxylation of the aromatic ring. This can initiate a cascade of reactions, ultimately leading to ring-opening and mineralization.

Hydrolytic degradation of 4-bromophenol is generally slow under typical environmental pH conditions but can be more significant under extreme pH.

In a typical study, an aqueous solution of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ would be exposed to controlled light conditions or varied pH levels. Samples taken over time would be analyzed by MS. The resulting mass spectra would show a characteristic +6 mass unit shift for any degradation product still containing the intact or fragmented aromatic ring, confirming its origin from the parent compound. A study on the photocatalytic degradation of phenol using a ¹³C-labeled version successfully tracked aromatic intermediates and ring-cleavage products. researchgate.net This approach allows for the construction of a detailed degradation map.

Mechanistic Studies of Chemical Reactions and Environmental Processes

Beyond tracking its environmental fate, 4-Bromophenol-1,2,3,4,5,6-¹³C₆ is a key tool for investigating the fundamental mechanisms of chemical and biochemical reactions.

Reaction Mechanism Elucidation via Isotopic Labeling

Isotopic labeling is one of the most powerful techniques for unraveling complex reaction mechanisms. illinois.edu By serving as a tracer, 4-Bromophenol-1,2,3,4,5,6-¹³C₆ allows chemists to follow the carbon skeleton of the molecule throughout a chemical transformation. This provides direct evidence for proposed reaction pathways, intermediates, and transition states.

For example, in studying the enzymatic degradation of brominated phenols by microorganisms, introducing the ¹³C₆-labeled substrate would allow researchers to use techniques like ¹³C-NMR spectroscopy and mass spectrometry to trace the metabolic pathway. This can reveal whether the aromatic ring is cleaved, if the bromine is removed before or after ring cleavage, and identify the specific enzymes and metabolic intermediates involved. This method provides less invasive and more definitive insights than using substituent groups, which can alter the reaction mechanism itself.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes leads to a change in the reaction rate. illinois.edu This effect is a sensitive probe for determining the rate-determining step of a reaction and the nature of the transition state.

When ¹²C is replaced by ¹³C in the aromatic ring of 4-bromophenol, it results in a secondary kinetic isotope effect (SKIE) . Unlike a primary KIE, where the bond to the isotope is broken in the rate-determining step, a SKIE arises from changes in the vibrational frequencies of bonds at or near the reaction center. The C-C and C-H bonds in the ¹³C₆-labeled ring have slightly lower zero-point vibrational energies than those in the unlabeled compound.

If the bonding environment of the aromatic ring changes between the ground state and the rate-limiting transition state (e.g., a change in hybridization), a small but measurable KIE will be observed. These ¹³C KIEs are typically small, often in the range of 1.02 to 1.10. illinois.edu For instance, a study on the photocatalytic degradation of ¹³C-labeled phenol observed a KIE, suggesting that a process involving the labeled atom was part of the rate-determining step. researchgate.net Observing such an effect in a reaction involving 4-Bromophenol-1,2,3,4,5,6-¹³C₆ would provide crucial evidence about changes to the aromatic ring's structure in the transition state of the slowest step.

Theoretical and Computational Chemistry Approaches in Conjunction with 4 Bromophenol 1,2,3,4,5,6 13c6 Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of 4-bromophenol (B116583). These methods, which include Density Functional Theory (DFT) and ab initio calculations, can elucidate a variety of molecular characteristics.

Key areas of investigation include:

Molecular Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms in 4-bromophenol, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule, its dipole moment, and polarizability can be calculated. This information is vital for understanding how 4-bromophenol interacts with other molecules and its environment.

Spectroscopic Properties: Quantum chemistry can predict various spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies. These predictions can aid in the interpretation of experimental spectra.

Reactivity Indices: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Properties of 4-Bromophenol

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 173.01 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Boiling Point | 235-238 °C | Various Sources chemicalbook.comfishersci.comsigmaaldrich.com |

This table presents a summary of some of the key physicochemical properties of 4-bromophenol.

Molecular Dynamics Simulations of Environmental Interactions and Biological Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions of 4-bromophenol with its surroundings, MD can provide valuable insights into its environmental fate and biological interactions. nih.gov

Applications of MD simulations in this context include:

Environmental Transport: MD simulations can model the interactions of 4-bromophenol with water molecules, soil organic matter, and other environmental components. This helps in understanding its partitioning behavior, such as its tendency to adsorb to soil or bioaccumulate in organisms.

Biological Membrane Permeation: Simulations can model how 4-bromophenol interacts with and permeates through biological membranes, a key step in its bioavailability and potential toxicity.

Protein Binding: If 4-bromophenol is known to interact with specific proteins, MD simulations can be used to study the binding process in detail. nih.gov This includes identifying the key amino acid residues involved in the interaction and estimating the binding affinity. These simulations can reveal conformational changes in both the protein and the ligand upon binding. nih.gov

Computational Modeling of Metabolic and Degradation Pathways

Computational models are instrumental in predicting the potential metabolic fate and degradation pathways of 4-bromophenol. nih.gov These models can simulate the enzymatic reactions that the compound may undergo in organisms or in the environment.

Key aspects of this modeling include:

Prediction of Metabolites: By simulating the interaction of 4-bromophenol with key metabolic enzymes, such as cytochrome P450s, it is possible to predict the structures of potential metabolites. For instance, studies on the degradation of 4-bromophenol by certain bacteria have identified intermediates like catechol. researchgate.net

Degradation Pathway Elucidation: Computational methods can help to map out the entire degradation pathway, from the parent compound to its final breakdown products. researchgate.net This is crucial for assessing the persistence of the compound and the potential for the formation of more toxic byproducts.

Toxicity Assessment: The toxicity of the predicted metabolites can also be computationally assessed, providing a more complete picture of the potential risks associated with 4-bromophenol exposure.

A study on the co-metabolism of 4-bromophenol by Pseudomonas sp. EN-4 in the presence of phenol (B47542) as a co-substrate demonstrated the formation of catechol, which is then channeled into the central metabolic pathway. researchgate.net

Prediction of Isotope Effects and Spectroscopic Properties

The presence of six 13C atoms in 4-Bromophenol-1,2,3,4,5,6-13C6 introduces a significant mass change compared to the unlabeled compound. This has predictable effects on its properties, which can be modeled computationally.

Key predictable effects include:

Kinetic Isotope Effects (KIEs): A KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For reactions involving the cleavage of a C-H or C-C bond, the substitution with 13C will result in a slightly slower reaction rate. Computational models can predict the magnitude of this effect, which can be useful for studying reaction mechanisms. wikipedia.org The maximum isotopic rate ratio is generally proportional to the square root of the inverse ratio of the isotopic masses. libretexts.org

Spectroscopic Shifts: The increased mass of the 13C isotopes will cause shifts in the vibrational frequencies observed in infrared and Raman spectroscopy. Similarly, the nuclear magnetic resonance (NMR) spectrum will be significantly different due to the presence of 13C nuclei, which have a different magnetic moment than 12C. Computational chemistry can accurately predict these shifts, aiding in the analysis of experimental data for the labeled compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromophenol |

| Catechol |

Future Directions and Emerging Research Avenues for 4 Bromophenol 1,2,3,4,5,6 13c6

Integration with Advanced Omics Technologies for Systems-Level Understanding

The future of biological and environmental research lies in a holistic, systems-level understanding of complex processes. 4-Bromophenol-1,2,3,4,5,6-¹³C₆ is poised to play a significant role in this endeavor through its integration with advanced "omics" technologies, particularly metabolomics and proteomics.

The integration with proteomics represents a more nascent but highly promising frontier. Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful quantitative proteomics technique. researchgate.net While direct labeling with 4-Bromophenol-¹³C₆ is not the primary application, its use as an environmental stressor in proteomic studies is a key future direction. By exposing cell cultures or organisms to 4-bromophenol (B116583) and using proteomic techniques to analyze changes in protein expression, researchers can identify specific proteins and pathways affected by this pollutant. nih.govnih.gov The use of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ as an internal standard in such studies would ensure accurate quantification of the parent compound and its metabolites, allowing for a more precise correlation between exposure levels and proteomic responses. Future studies could explore how exposure to brominated phenols alters the proteome, potentially identifying biomarkers of exposure and toxicity. researchgate.netnih.gov

Development of Novel Synthetic Strategies for Complex ¹³C-Labeled Derivatives

The expanding applications of ¹³C-labeled compounds necessitate the development of more efficient and versatile synthetic methods. For 4-Bromophenol-1,2,3,4,5,6-¹³C₆ and its derivatives, future research will focus on creating more complex and functionally diverse labeled molecules.

Recent advancements in organic synthesis have opened new doors for the site-specific and uniform labeling of aromatic compounds. acs.orgchemrxiv.orgchemrxiv.org For instance, novel methods for the core-labeling of phenols allow for the fast incorporation of carbon isotopes into the ipso carbon. acs.orgchemrxiv.org This is a significant step forward from traditional methods that often install the isotope on the periphery of the molecule. acs.org

Future synthetic strategies will likely aim to:

Develop more efficient routes to produce uniformly ¹³C-labeled precursors, such as ¹³C-benzene, which are the building blocks for more complex molecules like 4-bromophenol. nih.gov

Create methodologies for selective labeling of specific carbon atoms within the phenol (B47542) ring, which can provide more detailed information in mechanistic studies.

Synthesize a wider range of complex derivatives of 4-Bromophenol-¹³C₆, incorporating other functional groups to mimic a broader class of environmental pollutants and their metabolites. This could involve developing synthetic pathways for poly-functionalized aromatic compounds. nih.gov

These advancements will not only reduce the cost of producing these valuable tracers but also expand the toolkit available to researchers for a wider array of applications. rsc.orgresearchgate.net

Applications in Advanced Environmental Forensics and Source Apportionment

The ability to trace the origin and fate of pollutants is a cornerstone of environmental protection. 4-Bromophenol-1,2,3,4,5,6-¹³C₆ serves as an invaluable internal standard in compound-specific isotope analysis (CSIA), a powerful technique in environmental forensics. bohrium.comnih.govenviro.wiki

CSIA allows researchers to determine the source of contaminants by analyzing the isotopic ratios of elements within individual compounds. researchgate.net Because different manufacturing processes and environmental degradation pathways can alter these isotopic ratios, CSIA can provide a "fingerprint" to trace a pollutant back to its origin. midwestawma.orgspectroscopyonline.com

Future applications in this area will likely involve:

Enhanced source apportionment of brominated flame retardants (BFRs) and other halogenated persistent organic pollutants (POPs) . bohrium.comnih.govresearchgate.net By using 4-Bromophenol-¹³C₆ as a standard, the accuracy of quantifying these pollutants in various environmental matrices like soil, sediment, and water can be significantly improved. nih.govresearchgate.net

Distinguishing between different sources of phenolic pollution in complex industrial and urban environments.

Tracking the degradation pathways of brominated phenols in the environment to better understand their persistence and the formation of transformation products. nih.gov

The use of ¹³C-labeled standards is crucial for obtaining reliable and legally defensible data in environmental forensic investigations. scholarhub.vnwvu.edu

Exploration of Interdisciplinary Research on Persistent Organic Pollutants Using Isotopic Tracers

The challenge of understanding and mitigating the impact of persistent organic pollutants (POPs) requires a collaborative, interdisciplinary approach. Isotopic tracers like 4-Bromophenol-1,2,3,4,5,6-¹³C₆ are central to fostering this type of research, bridging fields such as environmental chemistry, toxicology, ecology, and human health. researchgate.netnih.govnih.gov

Future interdisciplinary research directions include:

Linking environmental fate with toxicological effects: By using ¹³C-labeled tracers to accurately measure the uptake and metabolism of brominated phenols in organisms, researchers can establish more definitive links between environmental concentrations and adverse health outcomes.

Investigating the bioaccumulation and biomagnification of POPs through food webs: Stable isotope analysis is a key tool in ecological studies to understand trophic relationships. chemindigest.com The use of ¹³C-labeled POPs can provide a direct measure of how these pollutants move through different trophic levels.

Developing more accurate human exposure models: By using labeled compounds in controlled studies, researchers can better understand the absorption, distribution, metabolism, and excretion (ADME) of these pollutants in the human body, leading to more realistic risk assessments. acs.orgchemrxiv.org

These interdisciplinary studies, underpinned by the precise analytical capabilities afforded by isotopic tracers, are essential for developing effective strategies to manage the risks associated with POPs.

Methodological Advancements in Isotope Ratio Mass Spectrometry for Tracing Environmental Cycles

Isotope Ratio Mass Spectrometry (IRMS) is the core analytical technique for measuring stable isotope ratios. thermofisher.com Continuous advancements in IRMS technology are expanding the possibilities for tracing the environmental cycles of compounds like 4-bromophenol.

Future methodological advancements in IRMS that will benefit the study of ¹³C-labeled compounds include:

Improved sensitivity and precision: The ability to measure ever smaller variations in isotope ratios will allow for more subtle environmental processes to be detected. acs.org

Coupling with advanced separation techniques: The interface of IRMS with techniques like gas chromatography (GC-IRMS) and liquid chromatography (LC-IRMS) allows for the compound-specific isotope analysis of complex mixtures. bohrium.comnih.gov Future developments will likely focus on improving the robustness and applicability of these hyphenated techniques, especially for challenging analytes like halogenated compounds. researchgate.net

Development of new analytical approaches: Techniques like multi-element isotope analysis (e.g., combining ¹³C with bromine or chlorine isotopes) can provide even more detailed information for source apportionment and degradation studies. bohrium.com Furthermore, the development of high-resolution mass spectrometry techniques is improving the identification of halogenated compounds in complex environmental samples. acs.org

These advancements in IRMS will continue to enhance the utility of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ as a powerful tracer for understanding the intricate biogeochemical cycles of brominated pollutants. nih.gov

Q & A

Q. How can researchers confirm the isotopic purity of 4-Bromophenol-1,2,3,4,5,6-¹³C₆ in synthesized batches?

Isotopic purity is critical for tracer studies. Use ¹³C-NMR spectroscopy to verify the absence of unlabeled carbons. For example, in related ¹³C-labeled compounds (e.g., D-Sorbitol-¹³C₆), distinct splitting patterns in ¹H-NMR (e.g., JH,C = 156–164 Hz) confirm isotopic enrichment . Mass spectrometry (MS) with high-resolution isotopic peak analysis (e.g., ±0.001 Da accuracy) further quantifies ¹³C incorporation .

Q. What analytical methods are suitable for quantifying trace degradation products of 4-Bromophenol-¹³C₆ in environmental matrices?

Use LC-HRMS/MS with isotope dilution to distinguish labeled parent compounds from unlabeled byproducts. For example, in studies of bromophenol derivatives, fragmentation patterns (e.g., m/z 79/81 for Br⁻ ions) and isotopic ratios help identify debrominated or hydroxylated metabolites . Calibrate with internal standards like Perfluoro-¹³C6-labeled compounds, which exhibit analogous isotopic stability .

Q. How should researchers design synthetic routes for 4-Bromophenol-¹³C₆ to minimize isotopic dilution?

Start with ¹³C6-labeled benzene or phenol precursors to ensure uniform labeling. For bromination, use HBr/FeBr3 under controlled conditions to avoid side reactions. In related syntheses (e.g., ¹³C6-thyroid hormones), protecting groups (e.g., methyl ethers) preserve isotopic integrity during functionalization . Purify intermediates via column chromatography with isotopic purity checks at each step.

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for 4-Bromophenol-¹³C₆ derivatives in supramolecular assemblies?

Crystallography reveals bond angles and non-covalent interactions critical for stability. For example, in bromophenyl chromenone derivatives, dihedral angles between aromatic rings (e.g., 85.2°) and puckering parameters (e.g., Q = 0.367 Å) define conformational flexibility . Hydrogen-bonded motifs (e.g., S(6) rings via N–H···O interactions) stabilize crystal packing . For ¹³C-labeled analogs, isotopic substitution may subtly alter lattice energies, requiring refined diffraction models.

Q. How do photodegradation kinetics of 4-Bromophenol-¹³C₆ differ in marine vs. freshwater systems?

Environmental fate studies show bromophenols undergo UV-induced debromination. In seawater, halogen exchange with Cl⁻ accelerates degradation (rate constants: ~10<sup>−3</sup> s<sup>−1</sup>), while freshwater systems favor hydroxylation . Use ¹³C-labeled analogs to track carbon-specific pathways via <sup>13</sup>C-CO2 evolution assays. Compare kinetic isotope effects (KIE) to distinguish radical vs. nucleophilic mechanisms.

Q. What computational methods optimize reaction pathways for bromophenol-¹³C₆ in cross-coupling reactions?

Density Functional Theory (DFT) predicts regioselectivity in Suzuki-Miyaura couplings. For bromophenylacetic acid derivatives, electron-withdrawing groups lower activation barriers for Pd-catalyzed arylations . Isotopic mass effects (<1% deviation in transition states) are negligible, but solvent polarity (e.g., DMF vs. THF) significantly impacts yields . Validate simulations with <sup>13</sup>C kinetic isotope effect (KIE) experiments.

Key Methodological Considerations

- Synthetic Design : Prioritize ¹³C6-precursors to avoid isotopic scrambling. Monitor intermediates via NMR/MS .

- Environmental Analysis : Pair ¹³C-labeled tracers with high-resolution MS to differentiate abiotic vs. biotic degradation .

- Structural Studies : Account for isotopic mass effects in crystallography by refining thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.